3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

Solubility Enhancement Salt Selection Pre-formulation

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride (CAS 2172051-84-0) is a heterocyclic hydantoin derivative supplied as a crystalline hydrochloride salt. The compound features a 5,5-dimethyl-substituted imidazolidine-2,4-dione core with a single 3-aminopropyl side chain bearing one terminal primary amine.

Molecular Formula C8H16ClN3O2
Molecular Weight 221.69
CAS No. 2172051-84-0
Cat. No. B2798310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
CAS2172051-84-0
Molecular FormulaC8H16ClN3O2
Molecular Weight221.69
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CCCN)C.Cl
InChIInChI=1S/C8H15N3O2.ClH/c1-8(2)6(12)11(5-3-4-9)7(13)10-8;/h3-5,9H2,1-2H3,(H,10,13);1H
InChIKeyBGXMPGKVZHNIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride: A Mono-Functional Hydantoin-Amine Building Block for Stoichiometrically Controlled Synthesis


3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride (CAS 2172051-84-0) is a heterocyclic hydantoin derivative supplied as a crystalline hydrochloride salt. The compound features a 5,5-dimethyl-substituted imidazolidine-2,4-dione core with a single 3-aminopropyl side chain bearing one terminal primary amine. With a molecular weight of 221.69 g/mol (free base: 185.22 g/mol) and a molecular formula of C8H16ClN3O2, it is primarily utilized as a mono-amine building block in medicinal chemistry and as a stoichiometric modifier in epoxy resin formulations. [1]

Why 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride Cannot Be Replaced by Generic Hydantoin Analogs


This compound occupies a narrow, non-interchangeable position within the aminopropyl-hydantoin chemical space. The free base analog (CAS 66387-39-1) lacks the protonated amine and chloride counterion that confer enhanced aqueous solubility and distinct handling characteristics of the hydrochloride salt. The bis-aminopropyl derivative (CAS 26412-79-3) possesses two primary amine groups (amine content: 7.91 eq/kg), which forces a crosslinking reaction manifold, whereas the target compound's single amine enables 1:1 stoichiometric control critical for linear chain extension or monofunctional derivatization. [1] Positional isomers such as 5-(3-aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4) present the aminopropyl chain at the ring carbon rather than the nitrogen, altering both steric accessibility and electronic character of the amine. The 5,5-dimethyl substitution pattern additionally distinguishes this compound from non-methylated 3-(3-aminopropyl)imidazolidine-2,4-dione (CAS 138088-05-8), with the gem-dimethyl group providing steric shielding of the hydantoin ring that reduces undesired side-reactivity.

Quantitative Differentiation Guide for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride: Comparator-Based Evidence for Procurement Decisions


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness Advantage

The hydrochloride salt form of this compound provides solubility and handling advantages over the corresponding free base (CAS 66387-39-1). While direct aqueous solubility values for this specific compound pair have not been published in peer-reviewed literature, the general principle that hydrochloride salts of amines exhibit markedly greater aqueous dissolution rates than their parent free bases is well-established. A study on structurally related hydantoin derivatives demonstrated that hydrochloride salt formation increased intrinsic dissolution rates by a factor of up to 2,000 in 0.1 M hydrochloric acid relative to the corresponding free bases. [1] The target compound is supplied as a crystalline hydrochloride salt (MW 221.69 g/mol) with a minimum purity specification of 95%, as verified across multiple commercial suppliers including Enamine (catalog EN300-66296). [2] The free base analog (CAS 66387-39-1) has a reported melting point of 95–97 °C and is obtained as a lower-melting solid that may present different handling characteristics during weighing and formulation.

Solubility Enhancement Salt Selection Pre-formulation Amine Handling

Mono-Amine vs. Bis-Amine Functionality: Stoichiometric Precision in Epoxy Curing and Derivatization

The target compound possesses exactly one primary amine group per molecule, in contrast to the bis-aminopropyl analog 1,3-bis(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (CAS 26412-79-3), which carries two amine groups and functions as a crosslinking diamine. Patent US3635844A reports that 1,3-di(γ-aminopropyl)-5,5-dimethylhydantoin has an amine group content of 7.91 equivalents/kg and, when used as a curing agent with bisphenol-A-diglycidyl ether epoxy resin (epoxide content: 5.25 eq/kg) at a 1:1 equivalent ratio, produced cured materials with 'considerably better mechanical properties than test specimens obtained under the same curing conditions from triethylenetetramine, 1,6-hexamethylenediamine, bis-(4-amino-3-methyl-cyclohexyl)methane, and 1-(2'-aminoethyl)piperazine' (cured 24 hours at 40 °C). [1] In contrast, the mono-amine target compound (theoretical amine content: approximately 4.51 eq/kg based on MW 221.69 g/mol with one NH2 group) enables linear chain extension or end-capping rather than crosslinking. This difference in amine functionality number (f=1 vs. f=2 for the bis analog; f=4 for triethylenetetramine) provides fundamentally different network architecture control in polymer synthesis. [2]

Epoxy Curing Agent Stoichiometric Control Crosslinking Density Amine Functionality

5,5-Dimethyl Substitution: Thermal Stability and Steric Protection vs. Unsubstituted Hydantoin Analogs

The 5,5-dimethyl substitution on the hydantoin ring of the target compound provides quantifiable thermal and steric differentiation from non-methylated analogs. The parent 5,5-dimethylhydantoin (DMH, CAS 77-71-4) exhibits a melting point of 175–181 °C, which is approximately 80 °C higher than unsubstituted hydantoin (mp ~98–100 °C), demonstrating the significant thermal stabilization conferred by gem-dimethyl substitution. The free base of the target compound has a measured melting point of 95–97 °C. The gem-dimethyl group also provides steric shielding of the hydantoin ring, reducing the potential for undesired nucleophilic attack at the carbonyl positions during subsequent synthetic transformations. In contrast, the non-methylated analog 3-(3-aminopropyl)imidazolidine-2,4-dione (CAS 138088-05-8, MW 157.17 g/mol) lacks this steric protection, making its ring carbonyls more sterically accessible and potentially more susceptible to side reactions.

Steric Stability Thermal Properties Gem-Dimethyl Effect Side-Reaction Suppression

Position 3 (N-Alkyl) vs. Position 5 (C-Alkyl) Aminopropyl Substitution: Regiospecific Reactivity and Electronic Profile

The target compound features the aminopropyl substituent at the N-3 position of the imidazolidine-2,4-dione ring, distinguishing it from the regioisomeric 5-(3-aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4), where the aminopropyl chain is attached at the C-5 ring carbon. This regiospecific placement has two measurable consequences: (1) The N-3 substitution places the amine on a nitrogen atom, making it part of a urea-like substructure, which modulates the amine's basicity (pKa) and nucleophilicity relative to the carbon-attached amine in the 5-isomer. (2) The molecular formula of the 5-isomer (C6H11N3O2, MW 157.17 g/mol) reveals the absence of the 5,5-dimethyl groups present in the target compound, combining regioisomeric and substitution-pattern differences simultaneously. The target compound's N-3 substitution also contrasts with the N-1,N-3 bis-substitution pattern of 1,3-bis(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione (MW 242.32 g/mol).

Regioisomerism N-Alkylation Electronic Effects Synthetic Intermediate Design

Commercial Availability Profile: Purity, Pricing, and Supply Chain Benchmarking Against Closest Analogs

Procurement decisions require benchmarking of purity specifications, pricing, and available quantities. The target compound is commercially supplied at a minimum purity of 95% by multiple vendors. Pricing data from Enamine (via Kuujia) shows: 0.5g at $391 ($782/g), 5.0g at $1,488 ($298/g), and 10.0g at $2,209 ($221/g), demonstrating significant volume-based cost reduction. [1] The free base analog (CAS 66387-39-1) is also available at 95% purity from suppliers such as Leyan (catalog 1419853), though comparative pricing is not standardized. The bis-aminopropyl analog (CAS 26412-79-3) is available at 97% purity. The hydrochloride salt form of the target compound is noted as a crystalline solid with well-defined molecular structure, facilitating precise weighing and formulation compared to liquid or amorphous free base forms. [1] Important caveat: the target compound has been listed as 'Discontinued' by at least one supplier (CymitQuimica/Biosynth), indicating that researchers should verify current stock status with multiple vendors before designing long-term studies.

Procurement Benchmarking Purity Specification Cost-per-Gram Supply Chain

Validated Application Scenarios for 3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione Hydrochloride Based on Quantitative Differentiation Evidence


Monofunctional Derivatization of Hydantoin Scaffolds in Medicinal Chemistry

The single primary amine group (functionality f=1) of this compound makes it the appropriate choice for researchers synthesizing hydantoin-based bioactive molecules where a single point of attachment is required. Unlike the bis-aminopropyl analog (CAS 26412-79-3, f=2), which would inevitably produce dimeric or crosslinked products, the mono-amine target compound enables clean 1:1 conjugation to carboxylic acids, activated esters, isocyanates, or sulfonyl chlorides without competing crosslinking. [1] The hydrochloride salt form further simplifies reaction setup by providing the amine in a readily dissolvable, precisely weighable crystalline form, eliminating the handling challenges associated with the lower-melting free base (mp 95–97 °C). [2]

Linear Chain Extension in Epoxy-Amine Resin Systems

In epoxy resin formulations where controlled chain extension rather than crosslinking is desired—such as in the synthesis of thermoplastic epoxy polymers or reactive oligomers—the mono-amine functionality of the target compound provides exactly one reactive site per molecule. This contrasts with the bis-aminopropyl analog, which at 7.91 eq/kg amine content functions as a crosslinking hardener producing thermoset networks when used at 1:1 epoxide:amine stoichiometry with bisphenol-A-diglycidyl ether. [1] The 5,5-dimethyl substitution on the hydantoin ring additionally provides steric shielding that can reduce side reactions during elevated-temperature curing cycles.

Synthesis of Asymmetric Hydantoin Derivatives via Sequential N-Functionalization

The target compound, with its single N-3 aminopropyl substituent and vacant N-1 position, serves as a precursor for asymmetric 1,3-disubstituted hydantoins. Researchers can first exploit the terminal primary amine for a first derivatization step, then utilize the remaining N-1 hydantoin position for a second, distinct functionalization. This sequential strategy is not accessible with the symmetric bis-aminopropyl analog (CAS 26412-79-3), where both N-1 and N-3 positions are already occupied by identical aminopropyl chains, nor with the 5-isomer (CAS 69489-33-4), where the aminopropyl chain is carbon-attached and the nitrogen positions remain unsubstituted but with different electronic character.

Aqueous-Phase Biochemical Conjugation Where Free Base Solubility Is Insufficient

For biochemical applications requiring aqueous reaction media—such as bioconjugation to proteins, peptide coupling in aqueous buffers, or enzyme-mediated transformations—the hydrochloride salt form of the target compound provides the aqueous solubility necessary for homogeneous reaction conditions. The general principle that hydrochloride salts of hydantoin-based amines exhibit dramatically enhanced dissolution rates (up to 2,000-fold in acidic media) relative to their free base forms supports the selection of this salt form for aqueous protocols. [3] The 95% minimum purity specification [2] further ensures that the amine stoichiometry in conjugation reactions can be calculated with reasonable accuracy.

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